molecular formula C13H13N5 B12886291 N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline CAS No. 62073-32-9

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline

Cat. No.: B12886291
CAS No.: 62073-32-9
M. Wt: 239.28 g/mol
InChI Key: TZQCUNLUVHNIBD-UHFFFAOYSA-N
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Description

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a dimethylaniline moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline typically involves the formation of the triazolopyridine core followed by the introduction of the dimethylaniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or functional outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can enhance its electronic properties and reactivity. This structural feature can lead to distinct biological activities and applications compared to other triazolopyridine derivatives .

Biological Activity

N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines, characterized by the incorporation of a triazole ring fused to a pyridine structure. Its molecular formula is C12H13N5C_{12}H_{13}N_5, and it has a molecular weight of approximately 227.27 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of triazolo[4,5-b]pyridine derivatives. For instance, compounds with similar scaffolds have shown significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells.

  • Case Study : A derivative of this scaffold demonstrated an IC50 value of 0.45 µM against tubulin polymerization and effectively inhibited cancer cell proliferation by inducing G2/M phase arrest in the cell cycle. This was confirmed through mitochondrial depolarization and caspase-9 activation assays, indicating apoptosis via intrinsic pathways .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Tubulin Interaction : Similar compounds have been shown to inhibit tubulin assembly, thereby disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : Induction of G2/M arrest has been observed in treated cancer cells, leading to apoptosis.
  • Apoptotic Pathways : Activation of caspases and mitochondrial pathways suggests that these compounds can trigger programmed cell death in cancer cells.

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other compounds within the same class, the following table summarizes key findings:

Compound NameIC50 (µM)Cell LineMechanism of Action
This compoundTBDTBDTBD
Compound 3d0.45HeLaTubulin inhibition
Compound 40.060HeLaApoptosis induction

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Studies involving related compounds have indicated potential toxic effects at higher concentrations or prolonged exposure. For instance:

  • Toxicity Studies : Long-term exposure to structurally similar compounds has resulted in adverse effects such as methaemoglobinaemia and organ-specific toxicity in animal models . Therefore, understanding the dosage and exposure duration is critical for evaluating therapeutic potential.

Properties

CAS No.

62073-32-9

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N,N-dimethyl-2-(triazolo[4,5-b]pyridin-3-yl)aniline

InChI

InChI=1S/C13H13N5/c1-17(2)11-7-3-4-8-12(11)18-13-10(15-16-18)6-5-9-14-13/h3-9H,1-2H3

InChI Key

TZQCUNLUVHNIBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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